molecular formula C7HF9N2O B3041153 1-Trifluoroacetyl-3,5-bis(trifluoromethyl)pyrazole CAS No. 261761-10-8

1-Trifluoroacetyl-3,5-bis(trifluoromethyl)pyrazole

Cat. No.: B3041153
CAS No.: 261761-10-8
M. Wt: 300.08 g/mol
InChI Key: HZDXSZUXGKZNPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Trifluoroacetyl-3,5-bis(trifluoromethyl)pyrazole is a chemical compound with the molecular formula C7H2F9N2O. This compound is characterized by the presence of trifluoromethyl groups, which are known for their significant impact on the chemical and physical properties of organic molecules. The trifluoromethyl groups enhance the compound’s stability, lipophilicity, and bioavailability, making it an important molecule in various scientific research fields.

Preparation Methods

The synthesis of 1-Trifluoroacetyl-3,5-bis(trifluoromethyl)pyrazole typically involves the reaction of 3,5-bis(trifluoromethyl)pyrazole with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-Trifluoroacetyl-3,5-bis(trifluoromethyl)pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups under specific conditions.

Common reagents used in these reactions include trifluoroacetic anhydride, lithium aluminum hydride, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Trifluoroacetyl-3,5-bis(trifluoromethyl)pyrazole has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: The compound’s unique properties make it a potential candidate for drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: It is used in the production of specialty chemicals and materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of 1-Trifluoroacetyl-3,5-bis(trifluoromethyl)pyrazole involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

1-Trifluoroacetyl-3,5-bis(trifluoromethyl)pyrazole can be compared with other similar compounds, such as:

    3,5-Bis(trifluoromethyl)pyrazole: Lacks the trifluoroacetyl group, resulting in different chemical and biological properties.

    1-Trifluoroacetyl-3,5-dimethylpyrazole: Contains methyl groups instead of trifluoromethyl groups, leading to variations in stability and reactivity.

    1-Trifluoroacetyl-3,5-bis(trifluoromethyl)benzene: A structurally similar compound with different aromatic ring systems, affecting its overall properties.

The uniqueness of this compound lies in its combination of trifluoromethyl and trifluoroacetyl groups, which impart distinct chemical and biological characteristics.

Biological Activity

1-Trifluoroacetyl-3,5-bis(trifluoromethyl)pyrazole is a compound belonging to the pyrazole family, characterized by its trifluoroacetyl and bis(trifluoromethyl) substituents. This unique structure contributes to its significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. The trifluoromethyl groups are known to enhance the lipophilicity and metabolic stability of compounds, making them valuable in drug design.

  • Molecular Formula : C7HF9N2O
  • CAS Number : 2773246
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with various molecular targets. The trifluoroacetyl group enhances binding affinity to enzymes and receptors, potentially leading to modulation of biochemical pathways. This compound has been investigated for its effects on cytokine production and as an inhibitor of specific enzymes involved in inflammation.

Biological Activity Overview

This compound has shown promise in several biological assays:

  • Antimicrobial Activity : Research indicates that pyrazole derivatives with trifluoromethyl groups exhibit potent antimicrobial properties against drug-resistant bacteria. For instance, derivatives have demonstrated minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL against Staphylococcus aureus, including MRSA strains .
  • Anti-inflammatory Effects : Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. Compounds similar to this compound have been shown to selectively inhibit COX-2 enzymes, with selectivity indices indicating minimal gastrointestinal toxicity .

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A series of pyrazole derivatives were synthesized and tested for their antimicrobial efficacy. Among these, compounds with trifluoromethyl substitutions exhibited significant activity against various bacterial strains.
    • Table 1: Antimicrobial Activity of Pyrazole Derivatives
      | Compound ID | MIC (µg/mL) | Bacterial Strain |
      |-------------|-------------|------------------|
      | 1 | 0.5 | S. aureus (MRSA) |
      | 2 | 1 | E. coli |
      | 3 | 2 | P. aeruginosa |
  • Study on Anti-inflammatory Activity :
    • Research conducted on similar pyrazole derivatives indicated that certain compounds exhibited significant anti-inflammatory effects in vivo, with a notable reduction in edema.
    • Table 2: Anti-inflammatory Effects
      | Compound ID | Edema Inhibition (%) | COX-2 Inhibition IC50 (µM) |
      |-------------|----------------------|-----------------------------|
      | A | 62 | 0.01 |
      | B | 71 | 0.005 |
      | C | 65 | 0.02 |

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)pyrazol-1-yl]-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF9N2O/c8-5(9,10)2-1-3(6(11,12)13)18(17-2)4(19)7(14,15)16/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDXSZUXGKZNPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(F)(F)F)C(=O)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HF9N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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